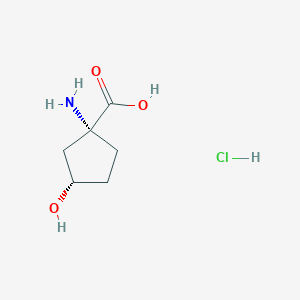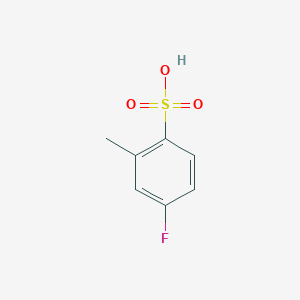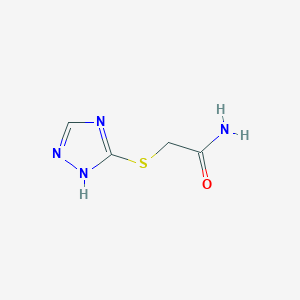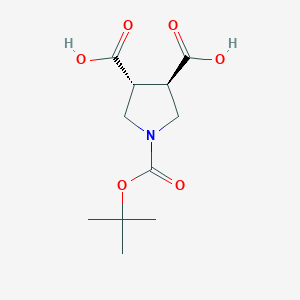![molecular formula C20H19ClF2N2O5S B2992596 N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 886120-96-3](/img/structure/B2992596.png)
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its potential therapeutic applications. Structurally, it combines elements of indole, benzodioxine, and sulfonamide, each contributing distinct properties and reactivities. The presence of the chlorodifluoromethoxy group is particularly noteworthy, as it often imparts unique pharmacokinetic and pharmacodynamic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically begins with the formation of the indole core. This can be achieved via Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone, under acidic conditions.
Following the indole synthesis, the chlorodifluoromethoxy group is introduced through nucleophilic substitution reactions.
The next step involves the formation of the benzodioxine ring, generally synthesized through cyclization reactions.
Finally, the sulfonamide group is introduced, typically via sulfonation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods:
Industrially, the compound is produced using optimized versions of these reactions, often involving catalysts and automated systems to ensure high yield and purity. Solvent choices, reaction temperatures, and purification methods are all fine-tuned to balance efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the indole nitrogen or benzodioxine positions, forming oxides or introducing hydroxyl groups.
Reduction: It can be reduced at various sites, particularly at positions susceptible to hydrogenation like the benzodioxine ring.
Substitution: Various substituents on the indole and benzodioxine rings can be replaced under appropriate conditions, typically through electrophilic or nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Commonly, hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for introduction of halogens or nucleophiles like amines and thiols for substitution reactions.
Major Products:
Oxidation yields compounds like hydroxyl-indoles or benzodioxines.
Reduction can lead to fully saturated rings.
Substitution introduces various functional groups, altering the compound's reactivity and properties.
Scientific Research Applications
Chemistry: Serves as a building block for more complex molecules in drug development and organic synthesis.
Biology: Used in studies to understand the interaction of halogenated compounds with biological systems, specifically the effects on metabolic pathways.
Medicine: Investigated for potential use in treating conditions such as inflammation, cancer, and infectious diseases due to its unique interaction with biological targets.
Industry: Employed in the development of novel materials with specific desired properties, such as unique polymers or coatings.
Mechanism of Action
The compound's effects often stem from its interaction with biological receptors or enzymes, disrupting normal functions. The indole core interacts with serotonin receptors, potentially altering neurotransmission. The sulfonamide group inhibits enzymes like carbonic anhydrase, affecting processes like fluid balance in tissues. Pathways involving oxidative stress and cell signaling are particularly affected by the compound's reactive nature.
Comparison with Similar Compounds
Similar Compounds:
Indomethacin, which also features an indole core but lacks the complex benzodioxine and chlorodifluoromethoxy groups.
Sulfamethoxazole, a simpler sulfonamide used as an antibacterial agent.
The combination of the indole, benzodioxine, and sulfonamide functionalities, along with the specific chlorodifluoromethoxy substitution, imparts unique properties. This structural complexity contributes to its specificity and potency in biological applications.
That’s your full breakdown! Enjoy diving into the intricacies of this fascinating compound.
Properties
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N2O5S/c1-12-15(16-10-13(30-20(21,22)23)2-4-17(16)25-12)6-7-24-31(26,27)14-3-5-18-19(11-14)29-9-8-28-18/h2-5,10-11,24-25H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTATWPBHBTYZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2992515.png)


![8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992519.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)
![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)
![(5-Methylpyrazin-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2992526.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2992529.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)
![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)


